![molecular formula C21H22Cl3N3O4S B2962048 2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride CAS No. 1321666-17-4](/img/structure/B2962048.png)
2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain elements of 2,4-dichlorophenoxyacetic acid (2,4-D), a common herbicide . It also seems to contain elements of a benzo-d-thiazol group, which is a common motif in pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure would likely be complex, given the presence of multiple aromatic rings and functional groups. The 2,4-dichlorophenoxy group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the presence of the 2,4-dichlorophenoxy group could potentially increase the compound’s water solubility .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of novel compounds involves intricate chemical reactions that provide a pathway to structurally diverse libraries. For instance, the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions generates a variety of structurally diverse compounds, highlighting the role of dimethylamino compounds in facilitating chemical transformations (G. Roman, 2013). Similarly, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives showcases the application of carbodiimide condensation in creating novel compounds, which are crucial for the development of new therapeutic agents (P. Yu et al., 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of novel compounds are pivotal in the search for new therapeutic agents. The synthesis of 4-oxo-thiazolidine derivatives and their subsequent evaluation for antimicrobial activities exemplify this application. These compounds, derived from ethyl (4-chlorophenoxy)acetate, exhibit significant antimicrobial potential, suggesting their utility in developing new antimicrobial agents (H. Patel, B. Mistry, K. R. Desai, 2009).
Antitumor and Anti-Inflammatory Properties
The exploration of novel compounds for antitumor and anti-inflammatory properties is a crucial area of pharmaceutical research. The synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are evaluated for their antitumor activity against human tumor cell lines, demonstrates the potential of these compounds in cancer therapy. Notably, some derivatives exhibit considerable anticancer activity, highlighting the importance of such research in discovering new therapeutic options (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Analgesic Effects
The development of analgesic compounds is another significant application of scientific research. The synthesis of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides and their evaluation for analgesic effects reveal the potential of these compounds as pain relievers. Some of these hydrochlorides exhibit analgesic effects comparable to those of sodium metamizole, underscoring the importance of such studies in identifying new analgesic agents (A. S. Yusov et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O4S.ClH/c1-25(2)5-6-26(20(27)12-30-16-4-3-13(22)9-14(16)23)21-24-15-10-17-18(11-19(15)31-21)29-8-7-28-17;/h3-4,9-11H,5-8,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIBBMQZKMPLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.